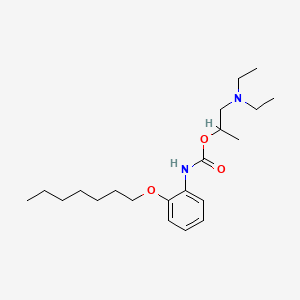

Carbizocaine

CAS No.: 76629-87-3

Cat. No.: VC1670430

Molecular Formula: C21H36N2O3

Molecular Weight: 364.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 76629-87-3 |

|---|---|

| Molecular Formula | C21H36N2O3 |

| Molecular Weight | 364.5 g/mol |

| IUPAC Name | 1-(diethylamino)propan-2-yl N-(2-heptoxyphenyl)carbamate |

| Standard InChI | InChI=1S/C21H36N2O3/c1-5-8-9-10-13-16-25-20-15-12-11-14-19(20)22-21(24)26-18(4)17-23(6-2)7-3/h11-12,14-15,18H,5-10,13,16-17H2,1-4H3,(H,22,24) |

| Standard InChI Key | PYSAVFUPLJMDHW-UHFFFAOYSA-N |

| SMILES | CCCCCCCOC1=CC=CC=C1NC(=O)OC(C)CN(CC)CC |

| Canonical SMILES | CCCCCCCOC1=CC=CC=C1NC(=O)OC(C)CN(CC)CC |

Introduction

Carbizocaine, also known as Carbisocaine, is a local anesthetic belonging to the carbamate class. It is used to block nerve conduction when applied locally to nerve tissue in appropriate concentrations, affecting various parts of the nervous system . This compound is notable for its high liposolubility, which influences its effectiveness and interaction with biological systems .

Pharmacological Effects

Carbizocaine acts by blocking sodium channels, which are crucial for the initiation and propagation of nerve impulses. This action prevents the depolarization of neurons, thereby inhibiting pain transmission . Additionally, local anesthetics like carbizocaine can affect potassium and calcium channels, further contributing to their anesthetic effects .

| Local Anesthetic | Effect on Sodium Channels | Effect on Potassium Channels | Effect on Calcium Channels |

|---|---|---|---|

| Carbizocaine | Blocks sodium channels | Affects potassium channels | May affect calcium channels |

| Procaine | Blocks sodium channels | Affects potassium channels | May affect calcium channels |

| Lidocaine | Blocks sodium channels | Affects potassium channels | May affect calcium channels |

4.1. Comparison with Other Local Anesthetics

Carbizocaine is more effective than procaine and trimecaine in blocking early inward currents, with a potency difference of about one to two orders of magnitude . This heightened efficacy is attributed to its carbanilate structure and high liposolubility, which enhance its ability to penetrate biological membranes .

4.2. Effects on Phospholipid Metabolism

Studies have shown that carbizocaine decreases the incorporation of 32P into neutral phospholipids while increasing it into acid phospholipids, suggesting an inhibition of phosphatidate phosphohydrolase . This effect is similar to that observed with other local anesthetics but occurs at much lower concentrations for carbizocaine .

| Local Anesthetic | Effect on Neutral Phospholipids | Effect on Acid Phospholipids |

|---|---|---|

| Carbizocaine | Decreases 32P incorporation | Increases 32P incorporation |

| Procaine | Decreases 32P incorporation | Increases 32P incorporation |

| Lidocaine | Decreases 32P incorporation | Increases 32P incorporation |

4.3. Genotoxicity Studies

Genotoxic activity was observed when carbisocaine was applied to Euglena gracilis, but no such activity was detected in tests involving Salmonella typhimurium, Escherichia coli, or Drosophila melanogaster . These findings suggest that carbizocaine may have specific genotoxic effects depending on the organism tested.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume